molecular formula C14H7F6N3 B2990204 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 361368-93-6

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

货号: B2990204
CAS 编号: 361368-93-6
分子量: 331.221
InChI 键: HWUAAKUUJSUKTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (commonly referred to as PHTPP) is a pyrazolo[1,5-a]pyrimidine derivative that functions as a potent and selective estrogen receptor beta (ERβ) antagonist. Its molecular formula is C₂₀H₁₁F₆N₃O, and it is characterized by a bicyclic pyrazolo[1,5-a]pyrimidine core substituted with phenyl and trifluoromethyl groups at positions 2, 5, and 7, respectively . PHTPP exhibits a 36-fold selectivity for ERβ over ERα in binding assays, making it a critical tool for dissecting ERβ-specific signaling pathways .

PHTPP is widely used in biomedical research to inhibit ERβ activity in contexts such as cancer biology (e.g., breast and ovarian cancer), neuropharmacology, and metabolic regulation . For example, in MCF7 breast cancer cells, PHTPP neutralizes ERβ-mediated increases in glycolytic activity induced by the ERβ agonist DPN (2,3-bis(4-hydroxyphenyl)-propionitrile) . Its efficacy in vivo has also been demonstrated in xenograft models, where it enhances tumor growth in ERβ-expressing ovarian cancer cells .

属性

IUPAC Name

2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUAAKUUJSUKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydroxyphenyl and this compound in the presence of a suitable catalyst . Industrial production methods often utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions to achieve high yields and purity .

化学反应分析

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines and their derivatives, which are often used in further research and applications.

科学研究应用

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively used in scientific research, particularly in the fields of:

作用机制

The mechanism of action of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its binding to the estrogen receptor beta (ERβ), where it acts as a full antagonist. This binding inhibits the activity of ERβ, thereby blocking the effects of estrogen in cells expressing this receptor. The compound does not significantly affect estrogen receptor alpha (ERα), making it highly selective . It also blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus .

相似化合物的比较

Table 1: Key Properties of PHTPP and Similar ER-Targeting Compounds

Compound Name Target Selectivity (ERβ vs. ERα) Function Key Applications/Findings
PHTPP ERβ 36-fold Full antagonist Blocks ERβ-mediated glycolysis in breast cancer ; enhances ovarian cancer growth
DPN (2,3-bis(4-hydroxyphenyl)-propionitrile) ERβ 70-fold (agonist) Full agonist Induces ERβ-dependent L-lactate secretion; effects reversed by PHTPP
PPT (1,3,5-Tris(4-hydroxyphenyl)-4-propylpyrazole) ERα >400-fold (agonist) Full agonist Promotes ERα-driven ovarian cancer growth ; used to study ERα-specific pathways
MPP (1,3-Bis(4-hydroxyphenyl)-4-methylpyrazole) ERα >10,000-fold Antagonist Inhibits ERα in metabolic and osteoblast studies
Fulvestrant ERα/ERβ Non-selective Degrader/antagonist Broad ER inhibition; clinically used in hormone-resistant breast cancer

Mechanistic and Pharmacological Differences

(i) Selectivity and Binding Affinity

  • PHTPP : Binds ERβ with a Kd of 0.6 nM (similar to estradiol) but shows minimal ERα interaction . Molecular modeling suggests its trifluoromethyl groups stabilize unique hydrophobic interactions in the ERβ ligand-binding domain .
  • DPN : An ERβ agonist with higher relative binding affinity for ERβ (70-fold over ERα) but distinct downstream effects, such as caspase-3/7 activation .
  • MPP : A pyrazole-based ERα antagonist with negligible ERβ affinity, used to isolate ERα contributions in hypothalamic glucoregulation .

(ii) Functional Outcomes in Disease Models

  • In ovarian cancer (SKOV3 cells), both PPT (ERα agonist) and PHTPP (ERβ antagonist) paradoxically enhance cell proliferation, suggesting ERα activation and ERβ inhibition independently drive growth .
  • In contrast, DPN (ERβ agonist) suppresses prostate cancer cell proliferation, an effect reversed by PHTPP, confirming ERβ-specific regulation .

(iii) Off-Target Effects

Advantages and Limitations of PHTPP

  • Advantages: Unmatched ERβ selectivity among antagonists, enabling precise pathway dissection . Efficacy in both in vitro and in vivo models, including xenografts .
  • Limitations: Off-target caspase interactions complicate interpretation of ERβ-specific effects . Limited solubility in aqueous solutions, requiring DMSO-based formulations .

生物活性

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, commonly referred to as PHTPP, is a synthetic compound notable for its selective antagonistic activity against the estrogen receptor beta (ERβ). This compound has garnered attention in the field of pharmacology due to its potential implications in cancer treatment and hormone-related therapies.

  • Chemical Name : 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
  • Molecular Formula : C20H11F6N3O
  • Molecular Weight : 423.31 g/mol
  • CAS Number : 805239-56-9

PHTPP acts as a selective antagonist for ERβ with a remarkable 36-fold selectivity over ERα . This selectivity allows researchers to study the distinct biological effects mediated by these two estrogen receptors. Specifically, PHTPP has been shown to exhibit full antagonism at ERβ in various assays, including cotransfection assays in human endometrial cancer cells (HEC-1) with minimal effects on ERα .

Anticancer Properties

PHTPP's ability to selectively inhibit ERβ has significant implications for cancer research. In vitro studies have demonstrated that PHTPP can enhance cell growth in ovarian cancer cell lines (SKOV3 and OV2008) that express both ERα and ERβ. The compound's action appears to modulate the estrogen signaling pathways differently depending on the receptor subtype involved:

  • ERα Activation : Generally associated with promoting tumor growth.
  • ERβ Activation : Often linked to suppressing tumor growth.

This duality suggests that targeting ERβ with PHTPP could be beneficial in therapeutic strategies aimed at treating estrogen-dependent tumors .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of PHTPP in models of traumatic brain injury (TBI). Estradiol (E2), a natural estrogen, is known to exert protective effects in TBI through various mechanisms, including reducing oxidative stress and inflammation. PHTPP's role as an ERβ antagonist may help delineate the protective pathways activated by E2 during neuroinflammatory responses following TBI .

Case Study 1: Ovarian Cancer

In a study involving ovarian cancer cell lines SKOV3 and OV2008, PHTPP was administered at concentrations of 100 pM. The results indicated a significant enhancement in cell proliferation, suggesting that ERβ antagonism may lead to altered estrogen signaling that favors tumor growth under specific conditions .

Case Study 2: Traumatic Brain Injury

Research highlighted the protective role of E2 against neuronal damage post-TBI. By utilizing PHTPP to block ERβ, researchers observed changes in calcium ion influx and subsequent cellular responses that could inform therapeutic approaches for neuroprotection following injury .

Comparative Analysis of Biological Activity

CompoundTarget ReceptorSelectivityEffect on Tumor Growth
PHTPPERβ36-fold over ERαEnhances growth in certain cancer cells
EstradiolERα/ERβNon-selectivePromotes growth via ERα; protective via ERβ

常见问题

Q. What are the standard synthetic routes for 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with trifluoromethyl-substituted β-dicarbonyl precursors. A validated protocol involves refluxing 3-amino-5-phenylpyrazole with hexafluoroacetylacetone in acetic acid, followed by purification via crystallization (yield: 75%). Key steps include regioselective ring closure and isolation using ethyl acetate/ethanol solvent systems . Alternative methods employ palladium-catalyzed C–H arylation for late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core .

Q. How is this compound characterized spectroscopically?

1H and 13C NMR are critical for confirming structure and regiochemistry. Diagnostic signals include:

  • 1H NMR (CDCl3): δ 7.34 (s, 1H, pyrimidine-H), 7.43–8.06 (m, aromatic protons)
  • 13C NMR: δ 96.8 (pyrazole-C), 119.0–120.2 (q, CF3), 159.2 (pyrimidine-C)
    High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition (C14H7F6N3; calcd. C: 50.77%, H: 2.13%, N: 12.69%) .

Q. Table 1: Key Spectroscopic Data

TechniqueData
1H NMR (300 MHz)δ 7.34 (s, 1H), 7.43–8.06 (m, 5H)
13C NMR96.8, 101.8 (m), 119.0–120.2 (q, CF3), 159.2
Elemental AnalysisFound: C 50.33%, H 2.04%, N 12.60% (calcd. C 50.77%, H 2.13%, N 12.69%)

Q. What are the primary research applications of PHTPP?

PHTPP is a selective estrogen receptor beta (ERβ) antagonist (36-fold selectivity over ERα) used to:

  • Study ERβ-specific pathways in hormone-responsive cancers
  • Modulate Th17 immune responses in autoimmune diseases
  • Investigate neuroprotective mechanisms in CNS injury models

Advanced Research Questions

Q. How to resolve contradictions in receptor selectivity data for ERβ antagonism?

Discrepancies in selectivity assays often arise from cell-type-specific ER expression levels or off-target effects. Methodological recommendations:

  • Use ERα/ERβ-knockout cell lines as controls
  • Co-administer ERα-specific antagonists (e.g., MPP) to isolate ERβ activity
  • Validate binding via competitive fluorescence polarization assays with FITC-labeled estradiol

Q. What methodological approaches optimize PHTPP’s solubility without compromising receptor affinity?

The trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility. Strategies include:

  • Formulation: Dissolve in DMSO (100 mM stock) or ethanol (100 mM), then dilute in buffered solutions
  • Structural analogs: Introduce polar substituents at the 3-phenyl position (e.g., hydroxyl or amine groups) while retaining CF3 groups for ERβ binding

Q. Table 2: Solubility and Stability Profile

SolventSolubilityStability (24h, 25°C)
DMSO100 mM>95%
Ethanol100 mM>90%
PBS (pH 7.4)0.5 mM<50% (hydrolysis)

Q. How to design analogs with improved blood-brain barrier (BBB) penetration for CNS studies?

Key parameters for CNS drug design:

  • LogP optimization: Target LogP 2–5 via substituent modulation (e.g., replace phenyl with pyridyl groups)
  • Molecular weight: Maintain <450 Da by removing non-essential substituents
  • In vitro BBB models: Assess permeability using MDCK-MDR1 monolayers or PAMPA assays

Q. What strategies address discrepancies in PHTPP’s pro- vs. anti-proliferative effects across cell types?

Cell-contextual effects arise from ERβ’s dual role in apoptosis and survival. Experimental design considerations:

  • Pre-screen cell lines for ERβ:ERα expression ratios via qPCR
  • Combine PHTPP with pathway-specific inhibitors (e.g., PI3K/Akt inhibitors) to isolate ERβ-mediated signaling
  • Monitor downstream biomarkers (e.g., Bcl-2 for apoptosis, CXCL1 for myelination)

Data Contradiction Analysis

Q. How to reconcile conflicting reports on PHTPP’s agonist vs. antagonist activity?

Some studies note partial agonist effects under high ERβ expression. Mitigation steps:

  • Titrate PHTPP concentrations (1 nM–10 μM) to establish dose-response curves
  • Use luciferase reporter assays with ERβ-specific response elements (e.g., ERE-luc)
  • Compare results with ERβ-knockout models to confirm on-target activity

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。